molecular formula C13H18N2O3S B6963419 methyl N-methyl-N-(2-phenylsulfanylbutanoylamino)carbamate

methyl N-methyl-N-(2-phenylsulfanylbutanoylamino)carbamate

Cat. No.: B6963419
M. Wt: 282.36 g/mol
InChI Key: PTROYEKCAYSKCT-UHFFFAOYSA-N
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Description

Methyl N-methyl-N-(2-phenylsulfanylbutanoylamino)carbamate is a complex organic compound with a unique structure that includes a phenylsulfanyl group and a carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-methyl-N-(2-phenylsulfanylbutanoylamino)carbamate typically involves multiple steps. One common method includes the reaction of a phenylsulfanylbutanoic acid derivative with methyl isocyanate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Methyl N-methyl-N-(2-phenylsulfanylbutanoylamino)carbamate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbamate moiety can be reduced to form corresponding amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbamate nitrogen.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of nucleophiles such as amines or thiols under basic or neutral conditions.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted carbamates or thiocarbamates.

Scientific Research Applications

Methyl N-methyl-N-(2-phenylsulfanylbutanoylamino)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.

Mechanism of Action

The mechanism of action of methyl N-methyl-N-(2-phenylsulfanylbutanoylamino)carbamate involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or receptors, modulating their activity. The carbamate moiety can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Thiophanate-methyl: A related compound with similar structural features but different biological activities.

    Carbendazim: Another compound with a carbamate moiety, used primarily as a fungicide.

    Benomyl: A benzimidazole fungicide with structural similarities to methyl N-methyl-N-(2-phenylsulfanylbutanoylamino)carbamate.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenylsulfanyl group provides additional reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

methyl N-methyl-N-(2-phenylsulfanylbutanoylamino)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-4-11(19-10-8-6-5-7-9-10)12(16)14-15(2)13(17)18-3/h5-9,11H,4H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTROYEKCAYSKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NN(C)C(=O)OC)SC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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